molecular formula C20H16FN3O3S B1247199 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione CAS No. 906527-41-1

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione

Cat. No.: B1247199
CAS No.: 906527-41-1
M. Wt: 397.4 g/mol
InChI Key: XWDPBLFYPNKPFN-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

    Introduction of the isothiazole ring: This step involves the formation of the isothiazole ring through a cyclization reaction with sulfur and nitrogen sources.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

    Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.

    Levofloxacin: Another fluoroquinolone antibiotic with a similar core structure but different substituents.

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure.

Uniqueness

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)isothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione is unique due to its combination of functional groups and the presence of the isothiazole ring. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-[1,2]thiazolo[5,4-b]quinoline-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-9-7-10(5-6-22-9)14-13(21)8-12-16(18(14)27-2)24(11-3-4-11)20-15(17(12)25)19(26)23-28-20/h5-8,11H,3-4H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDPBLFYPNKPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474317
Record name 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9h-isothiazolo(5,4-b)quinoline-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906527-41-1
Record name 9-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpyridin-4-yl)-9h-isothiazolo(5,4-b)quinoline-3,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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